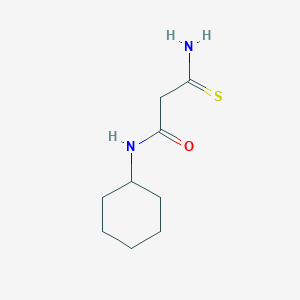

3-amino-N-cyclohexyl-3-thioxopropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

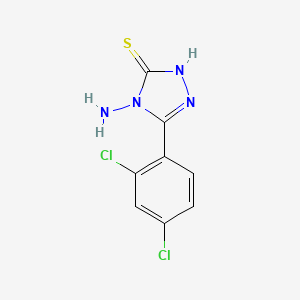

The synthesis of 3-amino-N-cyclohexyl-3-thioxopropanamide and its derivatives involves the interaction with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum’s acid, leading to the formation of pyrimidine-5-carboxamide derivatives. These derivatives can further undergo alkylation in alkaline medium, forming 4-(alkylthio)pyrimidine-5-carboxamide derivatives (Dotsenko et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-amino-N-cyclohexyl-3-thioxopropanamide derivatives, specifically pyrimidine-5-carboxamide derivatives, has been characterized through chemical synthesis routes. These compounds exhibit a structure that allows for further functionalization and chemical modifications, making them versatile for various chemical synthesis applications.

Chemical Reactions and Properties

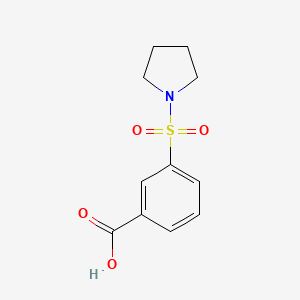

Chemical reactions involving 3-amino-N-cyclohexyl-3-thioxopropanamide include its interaction with ethyl acetoacetate and α-haloketones, leading to the formation of novel pyrido[3,2-f][1,4]thiazepines. These reactions demonstrate the compound's reactivity and potential for creating complex heterocyclic compounds (Faty et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine-5-Carboxamide Derivatives 3-Amino-3-thioxopropanamides, including 3-amino-N-cyclohexyl-3-thioxopropanamide, react with certain derivatives to form pyrimidine-5-carboxamide derivatives. These derivatives are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives, showing potential for diverse synthetic applications (Dotsenko et al., 2013).

Production of Pyrido[3,2-f][1,4]thiazepines The compound reacts with ethyl acetoacetate to form intermediates, which are then converted into novel pyrido[3,2-f][1,4]thiazepines using microwave-assisted synthesis. This method is noted for better yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Flotation of Chalcopyrite Derivatives of 3-amino-N-cyclohexyl-3-thioxopropanamide are synthesized as surfactants for chalcopyrite flotation. The chemical reactivity of these surfactants indicates potential applications in mineral processing and extraction (Jia et al., 2020).

Antimicrobial Applications Certain derivatives show antimicrobial properties, indicating potential use in the development of new antimicrobial agents. This application highlights the compound's relevance in the field of pharmaceuticals and medicine (Singh, 2011).

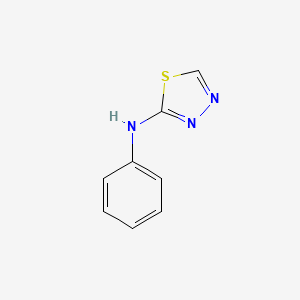

Synthesis of Thioxo-Tetrahydropyridine Derivatives The compound is used in the synthesis of new thioxo-tetrahydropyridine derivatives via enantioselective reactions, opening possibilities for chemical and pharmaceutical research (Dyachenko, Karpov, & Feskov, 2013).

Catalytic Reactions and Molecular Synthesis Studies involve the use of 3-amino-N-cyclohexyl-3-thioxopropanamide in various catalytic reactions and molecular synthesis processes, demonstrating its versatility in chemical research (Various Authors, 2005-2019).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-N-cyclohexyl-3-sulfanylidenepropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRLOJIPKHGCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363466 |

Source

|

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclohexyl-3-thioxopropanamide | |

CAS RN |

59749-95-0 |

Source

|

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)